3-(Aminomethyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
98135-37-6 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(aminomethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,3,7H2,(H2,8,11) |
InChI Key |
UHHOBYQQJQDVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CN)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminomethyl Pyrazine 2 Carboxamide and Analogues
Strategic Approaches to Pyrazine (B50134) Carboxamide Core Synthesis
The foundational step in producing these compounds is the synthesis of the pyrazine carboxamide core. This typically involves the preparation of a key precursor, 3-aminopyrazine-2-carboxylic acid, followed by an amidation reaction to form the desired carboxamide.
Synthesis of 3-Aminopyrazine-2-carboxylic Acid Precursors
A common precursor for the synthesis of 3-(aminomethyl)pyrazine-2-carboxamide and its analogues is 3-aminopyrazine-2-carboxylic acid. One method to prepare this acid is by reacting 2-amino-4-hydroxypteridine (pterine) with an alkali metal hydroxide at elevated temperatures (140 to 220 °C). The resulting product can be precipitated as the carboxylic acid by acidification google.com.
Another approach involves the esterification of 3-aminopyrazine-2-carboxylic acid to form its methyl ester, methyl 3-aminopyrazine-2-carboxylate. This can be achieved through a Fisher esterification process where the acid is treated with methanol in the presence of a strong acid catalyst like sulfuric acid nih.gov. The alkali metal salts of 3-aminopyrazine-2-carboxylic acid can also be reacted with methyl bromide in dimethylformamide or dimethylacetamide to yield the methyl ester google.com.
Amidation Reactions and Mechanisms for Carboxamide Formation
The formation of the carboxamide bond is a critical step in the synthesis. This is typically achieved through amidation of the 3-aminopyrazine-2-carboxylic acid or its ester derivative.
One direct method involves treating the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), in an anhydrous solvent like dimethyl sulfoxide (DMSO). The CDI activates the carboxylic acid, which then readily reacts with an appropriate amine to form the amide nih.gov. Other activating agents like propyl phosphonic anhydride (T3P) can also be employed for this acid-amine coupling rjpbcs.com.
Alternatively, the corresponding methyl ester of 3-aminopyrazine-2-carboxylic acid can undergo aminolysis. This reaction involves treating the ester with the desired amine, often facilitated by microwave irradiation to enhance reaction rates and yields nih.gov. Another approach is the condensation of substituted pyrazine-2-carboxylic acid chlorides with anilines to yield the corresponding amides nih.govresearchgate.net. The acid chloride is typically prepared by reacting the carboxylic acid with thionyl chloride nih.gov.
The general mechanism for these amidation reactions involves the nucleophilic attack of the amine on the activated carbonyl carbon of the carboxylic acid derivative (acid chloride, ester, or CDI-activated acid), followed by the elimination of a leaving group (chloride, alkoxide, or imidazolide, respectively) to form the stable amide bond.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for the preparation of pyrazine carboxamide derivatives, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved chemical conversions nih.govresearchgate.net.
This technology has been successfully applied to aminodehalogenation reactions for the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides. For instance, the reaction of a halogenated pyrazine precursor with various amines can be efficiently carried out in a microwave reactor at elevated temperatures (e.g., 120-150 °C) for a short duration (e.g., 30 minutes) nih.govnih.govresearchgate.net. The use of a solvent like methanol and a base such as pyridine is common in these protocols nih.govresearchgate.net. Microwave irradiation has also been employed for the aminolysis of methyl 3-aminopyrazine-2-carboxylate with benzylamines nih.gov.
The efficiency of microwave-assisted synthesis makes it a preferred method for rapidly generating libraries of pyrazine carboxamide analogues for further study nih.gov.
Derivatization and Functionalization Strategies
To explore the structure-activity relationships of this compound analogues, various derivatization and functionalization strategies are employed. These strategies focus on modifying the pyrazine carboxamide moiety and introducing different substituents onto the pyrazine ring.
N-Substitution on the Pyrazine Carboxamide Moiety
A primary strategy for derivatization is the introduction of various substituents on the nitrogen atom of the carboxamide group. This is typically achieved by using a diverse range of primary or secondary amines during the amidation step.
Researchers have synthesized series of N-substituted 3-aminopyrazine-2-carboxamides with a variety of functional groups, including:
Alkyl groups: Straight-chain and branched alkyl substituents have been introduced to study the effect of chain length and steric hindrance nih.govnih.gov.
Benzyl (B1604629) groups: Substituted and unsubstituted benzylamines are commonly used to explore the impact of aromatic rings and their substituents on the molecule's properties nih.govmdpi.comnih.gov.
Phenyl groups: Anilines with various substituents on the phenyl ring have been incorporated to investigate electronic and steric effects nih.govnih.govresearchgate.net.
The synthesis of these N-substituted derivatives allows for a systematic investigation of how different functional groups on the amide nitrogen influence the biological and chemical properties of the resulting compounds nih.gov.
Substituent Effects at Pyrazine Ring Positions
Modifying the substituents on the pyrazine ring itself is another key functionalization strategy. The electronic properties of the pyrazine ring, an electron-deficient system, can be significantly influenced by the nature of the substituents attached to it nih.gov.
Multi-component Reactions in Pyrazine Carboxamide Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient approach to constructing complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for the synthesis of compound libraries. While specific MCRs for the direct synthesis of this compound are not extensively documented, the application of such strategies to analogous pyrazine-containing scaffolds highlights their potential.
A notable example is the Groebke-Blackburn-Bienaymè (GBB) three-component reaction, which has been successfully employed for the synthesis of imidazo[1,2-a]pyrazin-8-amines. rug.nl This reaction utilizes a diaminopyrazine, an aldehyde, and an isocyanide to rapidly generate a library of adenine mimetics. rug.nl The GBB reaction proceeds under mild conditions and demonstrates the power of MCRs in creating diverse heterocyclic structures. rug.nl
Table 1: Groebke-Blackburn-Bienaymè Reaction for Imidazo[1,2-a]pyrazin-8-amine Synthesis rug.nl
| Amidine Component | Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Pyrazine-2,3-diamine | Benzaldehyde | 2,6-Dimethylphenyl isocyanide | Sc(OTf)3 | Methanol | Good to excellent |
The principles of this and other MCRs, such as the Ugi reaction, could potentially be adapted for the synthesis of this compound analogues by carefully selecting the appropriate starting materials. rsc.org For instance, a hypothetical Ugi reaction could involve a pyrazine-based aldehyde or amine, an isocyanide, and a carboxylic acid to assemble a related carboxamide structure. The development of such a route would represent a significant advancement in the efficient synthesis of this class of compounds.
Solid-Phase and Flow Chemistry Approaches for Library Generation
The demand for large libraries of compounds for high-throughput screening has driven the development of solid-phase and flow chemistry techniques. These methods offer advantages in terms of automation, purification, and scalability.
Solid-Phase Synthesis:
Solid-phase synthesis involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. This approach simplifies the purification process, as excess reagents and by-products can be washed away. While specific examples of solid-phase synthesis for this compound are not prominent in the literature, the methodology has been successfully applied to generate libraries of other heterocyclic compounds, including steroidal pyrazines. nih.gov This demonstrates the feasibility of adapting solid-phase techniques for the synthesis of pyrazine carboxamide libraries.
Flow Chemistry:
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. nih.govrsc.org
Several studies have demonstrated the utility of flow chemistry for the synthesis of pyrazine-2-carboxamide and its derivatives. nih.govrsc.orgcam.ac.uk For instance, a machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide has been developed, showcasing the potential for automated synthesis. cam.ac.uk In another example, a continuous-flow system was developed for the enzymatic synthesis of pyrazinamide derivatives from pyrazine esters and amines, offering a greener and more efficient alternative to traditional batch methods. nih.govrsc.org This enzymatic approach, catalyzed by Lipozyme® TL IM, can be conducted at a mild temperature of 45 °C with a short residence time of 20 minutes, achieving high yields. nih.govrsc.org
Table 2: Continuous-Flow Enzymatic Synthesis of Pyrazinamide Derivatives nih.govrsc.org
| Substrate 1 | Substrate 2 | Enzyme | Solvent | Temperature (°C) | Residence Time (min) | Max Yield (%) |
|---|---|---|---|---|---|---|
| Pyrazine-2-carboxylate | Benzylamine | Lipozyme® TL IM | tert-Amyl alcohol | 45 | 20 | 91.6 |
The application of flow chemistry has been shown to significantly reduce reaction times compared to batch processes, for example, in the synthesis of pyrazolopyrimidinone derivatives where the reaction time was reduced from 9 hours to 16 minutes. mdpi.com These examples underscore the immense potential of flow chemistry for the rapid and efficient generation of libraries of this compound analogues.
Regioselectivity and Stereoselectivity in Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules to ensure the desired isomer is obtained.
Regioselectivity:
Regioselectivity refers to the preference for bond formation at one position over another. In the context of pyrazine chemistry, the substitution pattern on the pyrazine ring is crucial for biological activity. A notable example of regioselective synthesis is the preparation of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide. benthamdirect.comresearchgate.net This transformation allows for the selective introduction of a chlorine atom at the C5 position, which can then be further functionalized. The reactivity of different positions on the pyrazine ring is influenced by the electronic properties of the existing substituents. benthamdirect.com
Another example of a highly regioselective process is the base-mediated intramolecular N-alkylation of Ugi-adducts to synthesize 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives. rsc.org This reaction proceeds with high regioselectivity, leading to the formation of the desired fused heterocyclic system. rsc.org
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. While the core structure of this compound is achiral, the introduction of stereocenters in its analogues necessitates stereoselective synthetic methods.
An example of a regio- and stereoselective reaction in a related heterocyclic system is the 1,3-dipolar cycloaddition of indenoquinoxalinone azomethine ylides to β-nitrostyrenes. researchgate.net This reaction leads to the synthesis of spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizidines] with high control over the stereochemical outcome. Although not directly applied to this compound, this methodology illustrates the types of strategies that can be employed to achieve stereocontrol in the synthesis of complex heterocyclic architectures.
The development of synthetic methods that provide high levels of both regioselectivity and stereoselectivity is a continuing goal in organic chemistry and is essential for the preparation of pure, single-isomer pharmaceutical compounds.
Structural Elucidation and Conformational Analysis of 3 Aminomethyl Pyrazine 2 Carboxamide and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for determining the connectivity and functional groups within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural picture.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. Analysis of ¹H and ¹³C NMR spectra of various N-substituted 3-aminopyrazine-2-carboxamide (B1665363) derivatives provides characteristic chemical shift ranges for the core structure. nih.gov
In ¹H-NMR spectra, the two protons on the pyrazine (B50134) ring (H5 and H6) typically appear as doublets in the aromatic region, generally between δ 7.76 and 8.30 ppm. nih.gov The chemical shift of the amide protons (-CONH₂) and the amino proton (-NH-) are highly dependent on the solvent and substitution. For instance, in DMSO-d₆, the primary amide protons appear as two broad singlets, while the secondary amine proton signal can be found further downfield. mdpi.com The protons of the aminomethyl group (-CH₂-) are expected to appear as a doublet, with a chemical shift influenced by the adjacent amino group. mdpi.com
In ¹³C-NMR spectra, the carbonyl carbon of the amide group is readily identifiable by its characteristic downfield shift, typically appearing in the range of δ 163–169 ppm. nih.govimist.ma The carbons of the pyrazine ring resonate in the aromatic region, generally between δ 125 and 156 ppm. nih.govimist.ma The signal for the methylene (B1212753) carbon in the aminomethyl group would be expected in the aliphatic region of the spectrum.
The following table summarizes typical NMR chemical shifts observed for derivatives of 3-aminopyrazine-2-carboxamide in DMSO-d₆.
| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| Amide (-CONH-) | 9.14 - 9.26 | Amide (-C =O) | 166.1 - 169.0 |
| Pyrazine (H5/H6) | 7.79 - 8.23 | Pyrazine (C2/C3) | 146.5 - 155.4 |
| Amine (-NH₂) | ~7.53 (broad singlet) | Pyrazine (C5/C6) | 125.8 - 131.1 |
| Methylene (-CH₂-) | ~4.45 - 4.63 | Methylene (-C H₂-) | ~43.5 |
Data compiled from studies on N-benzyl-3-aminopyrazine-2-carboxamide derivatives. nih.govmdpi.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectra of 3-(aminomethyl)pyrazine-2-carboxamide and its derivatives show several key absorption bands.
The N-H stretching vibrations of the primary amide (-CONH₂) and the secondary amine (-NH-) groups are prominent in the 3100-3500 cm⁻¹ region. mdpi.com Asymmetric and symmetric stretches of the NH₂ group often appear as two distinct bands. nanoient.org The carbonyl (C=O) stretching vibration of the amide group is a strong, sharp band typically found in the range of 1641–1689 cm⁻¹. nih.govmdpi.com Aromatic C-H stretching vibrations from the pyrazine ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the aminomethyl group appear just below 3000 cm⁻¹. jconsortium.com Vibrations corresponding to C=N and C=C bonds within the pyrazine ring also produce signals in the fingerprint region (below 1600 cm⁻¹). bendola.com
The table below lists the principal IR absorption bands for this class of compounds.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Amine/Amide (N-H) | Stretching | 3100 - 3500 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
| Amide (C=O) | Stretching | 1641 - 1689 |
| Pyrazine Ring (C=N, C=C) | Stretching | 1500 - 1600 |
Data compiled from studies on various pyrazine carboxamide derivatives. nih.govmdpi.com
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), typically using techniques like Time-of-Flight (TOF) with Electrospray Ionization (ESI), the exact mass of the molecule can be measured with high precision. imist.ma This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated mass. For compounds like 3-amino-N-phenylpyrazine-2-carboxamide, HRMS analysis shows the protonated molecular ion peak ([M+H]⁺) at m/z 215.0922, which corresponds to the calculated value for the formula C₁₁H₁₁N₄O⁺. imist.ma Standard mass spectrometry (e.g., Electron Impact, EI) can also be used to observe the molecular ion and study fragmentation patterns, which provides further structural information. bendola.com
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for the parent this compound is not widely reported, analysis of closely related molecules like 3-aminopyrazine-2-carboxylic acid and various pyrazine dicarboxamides provides significant insight into the expected solid-state conformation and intermolecular interactions. researchgate.netnih.gov
Studies on these analogs reveal that pyrazine rings are typically planar. nih.gov The crystal packing is heavily influenced by an extensive network of hydrogen bonds. Common hydrogen bonding motifs include N—H⋯N interactions between the amino group and a pyrazine ring nitrogen of an adjacent molecule, and N—H⋯O interactions involving the amide groups. researchgate.netiucr.org These interactions often link molecules into chains, sheets, or more complex three-dimensional supramolecular structures. researchgate.netiucr.org Additionally, π–π stacking interactions between parallel pyrazine rings, with inter-centroid distances around 3.3–3.7 Å, are frequently observed and contribute to the stability of the crystal lattice. nih.goviucr.org
Theoretical Structural Predictions and Energy Minimization Studies
Computational chemistry provides powerful tools for predicting molecular structure and conformation, complementing experimental data. Methods like Density Functional Theory (DFT) and molecular mechanics force fields are used for geometry optimization to find the lowest energy (most stable) conformation of a molecule. nanoient.orgmdpi.com
For N-substituted 3-aminopyrazine-2-carboxamides, energy minimization studies have been performed using force fields such as AMBER10:EHT. mdpi.comnih.gov A significant and recurring finding from these theoretical predictions is the presence of a stable intramolecular hydrogen bond (IMHB). mdpi.commdpi.com This bond forms between a hydrogen atom of the 3-amino group (acting as the donor) and the carbonyl oxygen of the 2-carboxamide (B11827560) group (acting as the acceptor). mdpi.com This interaction constrains the conformation of the side chains, holding them in a relatively planar arrangement with the pyrazine ring and is observed in the lowest energy conformers of all derivatives studied. mdpi.commdpi.com DFT calculations have also been successfully used to optimize the geometries of related pyrazine carboxamide structures and their metal complexes, showing good correlation with experimental findings. bendola.com
Mechanistic Investigations of Biological Activities of 3 Aminomethyl Pyrazine 2 Carboxamide Analogues
Mechanisms of Antimicrobial Action (excluding safety and dosage)
The antimicrobial activity of 3-(aminomethyl)pyrazine-2-carboxamide and its analogues is a subject of ongoing research, with studies pointing towards several potential mechanisms of action. The primary focus of these investigations has been on their efficacy against mycobacteria, particularly Mycobacterium tuberculosis, leading to the exploration of specific enzymatic targets within these microorganisms. Molecular docking studies and in vitro assays have been instrumental in elucidating these potential pathways.
The main proposed mechanisms for the antimicrobial action of these compounds involve the inhibition of essential enzymes required for vital cellular processes. These include enzymes involved in protein synthesis and cell wall biosynthesis.
Inhibition of Prolyl-tRNA Synthetase (ProRS)
A significant mechanism of action proposed for certain analogues of this compound is the inhibition of prolyl-tRNA synthetase (ProRS). nih.govnih.govmdpi.com This enzyme is crucial for protein synthesis, as it catalyzes the attachment of proline to its corresponding tRNA molecule. nih.gov Inhibition of ProRS leads to a depletion of charged prolyl-tRNA, thereby halting protein production and ultimately leading to cell death. nih.gov
Research has focused on 3-acylaminopyrazine-2-carboxamides, which have been designed as adenosine-mimicking inhibitors that target the ATP-binding site of the enzyme. nih.govnih.gov In silico studies, including molecular docking, have been used to rationalize the structure-activity relationships of these compounds, suggesting that they likely act as inhibitors of mycobacterial ProRS. nih.govmdpi.com The design of these compounds was based on a previously identified inhibitor of human ProRS, and this work represents an effort to repurpose these inhibitors for antimycobacterial activity. nih.govnih.gov
The antimycobacterial activity of these compounds has been evaluated against various mycobacterial strains, with some derivatives showing promising activity. nih.gov For instance, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, as well as against multidrug-resistant strains. nih.govnih.gov
Table 1: Antimycobacterial Activity of 3-(Benzamido)pyrazine-2-carboxamide Analogues Against M. tuberculosis H37Rv
| Compound | Substituent (R) | MIC (µg/mL) | MIC (µM) |
| 1 | 4-F | 31.25 | 109 |
| 2 | 4-Cl | 3.91 | 12 |
| 3 | 4-Br | 1.95 | 5 |
| 4 | 4-I | 3.91 | 9 |
| 5 | 4-CF3 | 3.91 | 11 |
| 6 | 4-NO2 | 7.81 | 26 |
| 7 | 4-NH2 | > 500 | > 1836 |
| 8 | 4-OH | > 500 | > 1843 |
| 9 | 4-OCH3 | 62.5 | 210 |
| 10 | 4-CH3 | 125 | 446 |
Data sourced from reference nih.gov
Inhibition of Enoyl-ACP Reductase (InhA)
Another potential mechanism of antimicrobial action for analogues of this compound is the inhibition of enoyl-acyl carrier protein reductase (InhA). dntb.gov.uamdpi.com InhA is a key enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. dntb.gov.ua Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts the integrity of the cell wall, leading to bacterial death. dntb.gov.ua
Molecular docking studies have been performed on a series of 3-benzylaminopyrazine-2-carboxamides to investigate their potential as InhA inhibitors. dntb.gov.uamdpi.com These studies have shown that the active compounds share common binding interactions with known InhA inhibitors. dntb.gov.ua The pyrazine (B50134) carboxamide group appears to play a crucial role in these interactions. nih.gov
Several of these derivatives have demonstrated whole-cell activity against Mycobacterium tuberculosis H37Rv. dntb.gov.uanih.gov For example, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide was found to have a minimum inhibitory concentration (MIC) of 6 µM against this strain. dntb.gov.uanih.gov
Table 2: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Analogues Against M. tuberculosis H37Rv
| Compound | Substituent (R) | MIC (µg/mL) | MIC (µM) |
| 1 | H | > 100 | > 446 |
| 2 | 2-CH3 | 50 | 206 |
| 3 | 3-CH3 | 25 | 103 |
| 4 | 4-CH3 | 1.56 | 6 |
| 5 | 2-Cl | 100 | 363 |
| 6 | 3-Cl | > 100 | > 363 |
| 7 | 4-Cl | 12.5 | 45 |
| 8 | 4-OCH3 | 100 | 370 |
| 9 | 4-NH2 | 6.25 | 26 |
| 10 | 4-N(CH3)2 | 100 | 342 |
Data sourced from references dntb.gov.uanih.govresearchgate.net
Other Potential Mechanisms
While the inhibition of ProRS and InhA are the most specifically investigated mechanisms for these analogues, other possibilities exist. The structural similarity of these compounds to pyrazinamide, a key anti-tuberculosis drug, suggests that they may share some mechanistic features. Pyrazinamide is a prodrug that is converted to pyrazinoic acid, which is believed to disrupt membrane potential and interfere with energy production in M. tuberculosis. It is plausible that some analogues of this compound could also function as prodrugs or directly interfere with cellular energetics. However, detailed studies on these specific mechanisms for the analogues are limited.
Furthermore, some pyrazine-2-carboxylic acid derivatives have been investigated for their potential to inhibit GlcN-6-P synthase, an enzyme involved in the biosynthesis of amino sugars, which are essential components of the bacterial cell wall. mdpi.com Molecular docking studies have suggested that compounds like (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone could inhibit this enzyme. mdpi.com
The antimicrobial activity of these compounds is not limited to mycobacteria. Some derivatives have shown activity against other bacteria, such as Enterococcus faecalis and Staphylococcus aureus, as well as some fungi. nih.govdntb.gov.uanih.govnih.gov The mechanisms of action against these organisms have not been as extensively studied but may involve similar or distinct targets. For instance, N-substituted 3-aminopyrazine-2-carboxamides with alkyl and phenyl substituents have demonstrated antibacterial activity, while those with benzyl (B1604629) substituents were inactive. nih.govnih.govmdpi.com Antifungal activity has been observed in all three structural subtypes, particularly against Trichophyton interdigitale and Candida albicans. nih.govnih.govmdpi.com
Table 3: Antibacterial and Antifungal Activity of Selected N-substituted 3-Aminopyrazine-2-carboxamides
| Compound | Substituent (R') | Organism | MIC (µM) |
| Alkyl Derivative (C6) | Hexyl | Staphylococcus aureus | 500 |
| Alkyl Derivative (C7) | Heptyl | Staphylococcus aureus | 250 |
| Alkyl Derivative (C8) | Octyl | Staphylococcus aureus | 62.5 |
| Phenyl Derivative | 4-CF3 | Staphylococcus aureus | 31.25 |
| Phenyl Derivative | 4-CF3 | MRSA | 62.5 |
| Phenyl Derivative | 4-CF3 | Staphylococcus epidermidis | 62.5 |
Data sourced from reference nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Features for Biological Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), several key pharmacophoric features have been identified as crucial for their biological effects.
A primary feature is the molecule's hydrogen bonding capability. mdpi.com The pyrazine (B50134) ring itself is not merely a passive aromatic spacer but an active participant in molecular recognition. researchgate.net The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a common interaction observed in co-crystallized protein-ligand structures. researchgate.net
Furthermore, the carboxamide group at the 2-position is critical. Molecular docking studies of 3-benzylaminopyrazine-2-carboxamides with mycobacterial enoyl-ACP reductase (InhA) revealed that the carboxamide group's orientation is vital for high affinity. mdpi.com It positions the carbonyl group to interact with key residues like Tyr 158 and the NAD+ cofactor within the enzyme's active site. mdpi.com
In many N-substituted 3-aminopyrazine-2-carboxamides, a significant intramolecular hydrogen bond (IMHB) forms between the amino group at the 3-position and the oxygen of the carboxamide group. nih.gov This interaction is energetically favorable and influences the molecule's preferred conformation, which in turn affects how it is recognized by biological receptors. nih.gov The presence of these hydrogen bonds is considered a necessary feature for the binding of related compounds to enzymes such as prolyl-tRNA synthetase (ProRS). mdpi.com
Impact of Substituent Variation on Potency and Selectivity
Systematic modification of substituents on the 3-aminopyrazine-2-carboxamide core has yielded detailed insights into SAR, guiding the development of more potent and selective agents for various targets, including mycobacteria and fibroblast growth factor receptors (FGFR). nih.govacs.orgnih.gov
Substitutions on the Amino Group (Position 3): The nature of the substituent on the amino group at position 3 significantly modulates activity.
Benzamido Derivatives: For antimycobacterial activity targeting ProRS, 4'-substituted 3-(benzamido)pyrazine-2-carboxamides were found to be the most active. mdpi.com However, SAR studies also revealed that substituents larger than fluorine are not well-tolerated at the ortho position of the benzene (B151609) ring, suggesting steric constraints within the binding site. researchgate.net
Benzylamino Derivatives: In a series of 3-benzylaminopyrazine-2-carboxamides tested against Mycobacterium tuberculosis, the compound with a 4-methylbenzyl group, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibited the highest potency with a Minimum Inhibitory Concentration (MIC) of 6 µM. mdpi.com
Thiazolyl Derivatives: High inhibitory activity against mycobacterial methionine aminopeptidase (B13392206) 1 was observed for 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, particularly when the substituent was a 2-substituted benzamide. nih.gov
Substitutions on the Carboxamide Nitrogen: Modifications to the carboxamide moiety also have a profound impact on biological activity. A study on N-substituted 3-aminopyrazine-2-carboxamides categorized derivatives into benzyl (B1604629), alkyl, and phenyl series. nih.gov
Alkyl Derivatives: Antimycobacterial and antibacterial activity was observed to increase with the length of the alkyl chain. nih.gov
Phenyl Derivatives: The most potent compound against M. tuberculosis H37Rv in this series was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL. nih.gov
FGFR Inhibitors: A series of 3-amino-pyrazine-2-carboxamide derivatives were designed as FGFR inhibitors, leading to the identification of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (compound 18i) as a potent pan-FGFR inhibitor. nih.govacs.org
The following table summarizes the impact of key substitutions on the antimycobacterial activity of 3-aminopyrazine-2-carboxamide derivatives.
| Core Structure | Substituent (R) | Target/Organism | Key Finding | Reference |
| N-Substituted 3-Aminopyrazine-2-carboxamide | R = 2,4-dimethoxyphenyl | M. tuberculosis H37Rv | Most active in its series (MIC = 12.5 µg/mL). | nih.gov |
| 3-Benzylaminopyrazine-2-carboxamide | R = 4-methylbenzyl | M. tuberculosis H37Rv | Most potent in its series (MIC = 6 µM). | mdpi.com |
| 3-Benzamidopyrazine-2-carboxamide | R = 2-F, 4-Cl | M. tuberculosis H37Rv | Active against MDR strains (MIC = 6.25-25 µg/mL). | researchgate.net |
| 3-Benzamidopyrazine-2-carboxamide | R = Substituents larger than F at ortho-position | Mycobacterial ProRS | Not tolerated, indicating steric hindrance. | researchgate.net |
Conformational Effects on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. For 3-(aminomethyl)pyrazine-2-carboxamide analogs, specific conformational features have been shown to either enable or prevent biological activity.
A critical conformational element in many N-substituted 3-aminopyrazine-2-carboxamides is the presence of an intramolecular hydrogen bond (IMHB) between the 3-amino group and the 2-carboxamide (B11827560) oxygen. nih.gov This bond leads to a more planar and rigid structure, which is energetically preferred. nih.gov The process of molecular recognition may require the breaking of this IMHB to allow for intermolecular interactions with the receptor, a process that carries an energy penalty. nih.gov
Crystallographic studies of related compounds, such as N-(quinolin-8-yl)pyrazine-2-carboxamide, confirm a preference for a relatively planar conformation where the pyrazine and quinoline (B57606) ring systems are only slightly inclined relative to each other. nih.gov This planarity is stabilized by intramolecular hydrogen bonds. nih.gov
Computational Approaches to SAR Derivation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of this compound derivatives. A variety of computational techniques are employed to build models, rationalize experimental findings, and guide the design of new compounds.
Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of its target protein.
Docking studies were instrumental in proposing the binding mode of a potent FGFR inhibitor, compound 18i, within the FGFR2 binding site. nih.gov
For antimycobacterial compounds, docking was used to investigate potential targets like mycobacterial enoyl-ACP reductase (InhA) and prolyl-tRNA synthetase (ProRS). mdpi.commdpi.com These studies showed that active compounds shared binding interactions with known inhibitors, providing a rationale for their activity. mdpi.com
Docking was also used to predict that the antibacterial activity of certain piperazine (B1678402) derivatives of pyrazine-2-carboxylic acid could be due to the inhibition of GlcN-6-P synthase. rjpbcs.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.
Studies on pyrazine derivatives have utilized multiple linear regression (MLR) and artificial neural networks (ANN) to build QSAR models. semanticscholar.org
One study used QSAR and Density Functional Theory (DFT) to map the molecular surface electrostatic potential of substituted amides of pyrazine-2-carboxylic acids to identify features related to their cytotoxicity. brieflands.com The resulting five-parameter MLR equation showed a high correlation between predicted and observed activity. brieflands.com
Molecular Dynamics and Energy Minimization: These methods are used to explore the conformational landscape of molecules.
The 3D structures and preferred conformations of N-substituted 3-aminopyrazine-2-carboxamides were predicted using energy minimization and low mode molecular dynamics, which identified the key intramolecular hydrogen bond. nih.gov
DFT calculations were used to confirm that the inactive conformation of urea (B33335) derivatives was energetically preferred, explaining their lack of biological activity due to steric hindrance. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking simulations are a cornerstone in computational drug discovery, offering predictions of the binding orientation and affinity of a small molecule to a protein target. Although direct docking studies on 3-(Aminomethyl)pyrazine-2-carboxamide are not widely reported, research on its N-substituted and other derivatives reveals the binding potential of the core pyrazine-2-carboxamide structure.
Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been investigated as inhibitors of various protein kinases. For instance, docking studies of 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide and 3-amino-N-phenylpyrazine-2-carboxamide against tyrosine kinases such as AXL1 and TRKA have shown favorable binding energies, in the range of -6.3 to -7.0 kcal/mol. ajchem-a.com These interactions are typically characterized by hydrogen bonds formed by the amine and carboxamide groups, as well as the pyrazine (B50134) ring nitrogens, with key amino acid residues in the kinase domain. ajchem-a.com For example, interactions with residues like Pro672 and Met674 in AXL1 have been observed for these derivatives. ajchem-a.com
Furthermore, molecular docking has been employed to explore the binding of 3-amino-pyrazine-2-carboxamide derivatives as potential inhibitors of Fibroblast Growth Factor Receptor (FGFR). psds.ac.uk In these studies, the pyrazine core acts as a crucial scaffold, with the amino and carboxamide moieties forming essential hydrogen bonds within the ATP-binding pocket of the receptor.
In the context of infectious diseases, derivatives of 3-aminopyrazine-2-carboxamide have been docked against mycobacterial targets. These studies have provided insights into the binding modes of these compounds with enzymes such as prolyl-tRNA synthetase (ProRS) and enoyl-ACP reductase (InhA). mdpi.commdpi.com The docking poses often reveal that the pyrazine-2-carboxamide scaffold mimics the binding of natural substrates, with the carboxamide group playing a pivotal role in establishing key interactions.
Table 1: Representative Molecular Docking Data for 3-Aminopyrazine-2-carboxamide Derivatives
| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide | AXL1 | -7.0 | Not specified |
| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | -6.3 | Pro672, Met674 |
| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | -6.8 | Met592 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics simulations offer a deeper understanding of the conformational flexibility of a molecule and the stability of its interactions with a biological target over time. For derivatives of 3-aminopyrazine-2-carboxamide, MD simulations have been instrumental in validating docking poses and exploring the dynamics of the ligand-protein complex.
In a study of adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide targeting mycobacterial ProRS, MD simulations were performed to assess the stability of the docked conformation. mdpi.com These simulations, often run for nanoseconds, can reveal subtle changes in the ligand's orientation and its interactions with surrounding water molecules and amino acid residues, providing a more dynamic picture of the binding event.
Conformational analysis of N-substituted 3-aminopyrazine-2-carboxamides has also been carried out using low-mode molecular dynamics. nih.gov Such studies are crucial for understanding the preferred three-dimensional structures of these molecules, which in turn influences their binding to target proteins. The conformational flexibility of the aminomethyl side chain and the carboxamide group are of particular interest, as they can adopt different orientations to optimize interactions within a binding site.
Quantum Chemical Calculations for Electronic Structure Analysis
DFT calculations have been used to study the electronic and nonlinear optical properties of various pyrazine-2-carboxamide derivatives. civilica.com These studies typically involve the calculation of Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. The distribution of electron density and the molecular electrostatic potential map can also be calculated to identify regions of the molecule that are likely to be involved in electrostatic interactions and hydrogen bonding. For pyrazine-containing compounds, the electron-deficient nature of the pyrazine ring is a key feature that can be characterized by these methods.
Prediction of Physicochemical Descriptors and Biological Properties (e.g., TPSA, LogP, Rotatable Bonds)
Physicochemical descriptors are critical for predicting a molecule's pharmacokinetic properties and its potential as a drug candidate. While experimentally determined values for this compound are not available, these properties can be reliably predicted using various in silico tools. These predictors utilize the two-dimensional structure of the molecule to calculate properties that are important for absorption and membrane permeability.
The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug transport properties. It is calculated as the sum of the surfaces of polar atoms in a molecule. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity, which influences its absorption and distribution. The number of rotatable bonds is an indicator of a molecule's conformational flexibility.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C6H8N4O |
| Molecular Weight | 152.15 g/mol |
| TPSA | 92.2 Ų |
| LogP | -1.5 |
| Number of Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Note: These values are typically generated using online computational tools such as SwissADME or similar platforms and may vary slightly between different prediction algorithms.
In Silico ADMET Predictions (computational, not experimental data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify potential liabilities of a compound. For this compound, a full ADMET profile can be computationally generated to estimate its drug-like properties.
These predictions are based on a combination of physicochemical properties and structural alerts. For example, a molecule's gastrointestinal absorption can be predicted based on its TPSA and LogP values. Its potential to cross the blood-brain barrier is also often estimated from these parameters. Predictions of metabolic stability typically involve identifying potential sites of metabolism by cytochrome P450 enzymes. Toxicity predictions screen for structural motifs that are known to be associated with various toxicities, such as mutagenicity or cardiotoxicity. A study on pyrazine-based molecules has demonstrated the utility of such in silico ADMET profiling. oup.com
Table 3: Predicted In Silico ADMET Profile for this compound
| Parameter | Prediction |
| Absorption | |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| Distribution | |
| Plasma Protein Binding | Low |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Renal Clearance | Predicted to be renally cleared |
| Toxicity | |
| AMES Mutagenicity | No |
| hERG Inhibition | Low risk |
Note: This ADMET profile is a representative example of what would be generated by online prediction tools like pkCSM or ADMETlab. The actual predictions can vary depending on the specific algorithm and training dataset used by the software.
Applications in Chemical Biology and Pre Clinical Drug Discovery Research
Development of Chemical Probes for Biological Systems
While not always explicitly labeled as "chemical probes," highly selective and potent inhibitors derived from the pyrazine (B50134) carboxamide scaffold function as critical tools to investigate biological systems. These compounds allow researchers to probe the function of specific proteins, particularly kinases, within cellular pathways. By inhibiting a target protein, these molecular probes can help elucidate its role in disease signaling, validate it as a therapeutic target, and uncover downstream biological effects.
For instance, pyrazine carboxamide derivatives have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling. researchgate.netnih.gov These inhibitors can be used in vitro and in vivo to block HPK1 activity, thereby allowing researchers to study the consequences of enhanced T-cell activation and its potential for antitumor immunity. nih.govfigshare.com Similarly, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been designed as novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), crucial oncogenic drivers. nih.gov These compounds serve as probes to block FGFR activation and downstream signaling pathways, helping to understand their role in cancer cell proliferation and survival. nih.gov
Lead Compound Identification and Optimization Strategies
The pyrazine carboxamide core is a frequent starting point, or "lead compound," in drug discovery campaigns. Once a pyrazine-based molecule shows initial promising activity against a target, it undergoes an iterative process of lead optimization to improve its drug-like properties. patsnap.com This process aims to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing off-target effects. patsnap.compreprints.org
Key optimization strategies applied to pyrazine carboxamides include:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the chemical structure and assessing the impact on biological activity. patsnap.com For example, in the development of HPK1 inhibitors, a series of pyrazine carboxamide pyrazoles were synthesized to explore the SAR. Late-stage functionalization of the pyrazole (B372694) moiety allowed for rapid generation of analogs, leading to the discovery of compounds with improved potency and desired pharmacodynamic responses in mice. nih.gov
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties to improve the molecule's characteristics. In the optimization of certain HPK1 inhibitors, bioisosteric substitution of aminopyrazoles for anilines was a key strategy. researchgate.net
Physicochemical Property Tuning: Modifications are made to adjust properties like lipophilicity, solubility, and metabolic stability. Analysis of X-ray crystal structures of HPK1 inhibitors revealed extra space in the binding site, which was exploited by adding elaborated pyrazole substituents to tune kinase selectivity and physicochemical properties. nih.gov
A notable example is the discovery of AZ3246, a selective HPK1 inhibitor. The optimization process, guided by structure-based drug design, transformed an initial pyrazine carboxamide hit into a preclinical candidate that induces IL-2 secretion in T cells, shows properties suitable for oral dosing, and demonstrates antitumor activity in mouse models. nih.govfigshare.com
| Lead Compound Scaffold | Target | Optimization Strategy | Outcome | Reference(s) |
| Pyrazine Carboxamide | HPK1 | Structure-based drug design, SAR exploration | Discovery of AZ3246 with nanomolar potency and in vivo antitumor activity. | nih.gov, figshare.com |
| Pyrazine Carboxamide Pyrazole | HPK1 | Late-stage pyrazole functionalization to explore SAR. | Identification of a potent in vivo tool compound with desired pharmacodynamic response. | nih.gov |
| 3-Amino-pyrazine-2-carboxamide | FGFR | SAR exploration of derivatives. | Identification of a pan-FGFR inhibitor with potent antitumor activity in multiple cancer cell lines. | nih.gov |
| Pyrazine Carboxamide | Succinate Dehydrogenase (SDH) | Fragment recombination strategy. | Identification of a new scaffold with good inhibitory activity against porcine SDH and in vivo fungicidal efficacy. | researchgate.net |
Rational Drug Design Approaches (e.g., Fragment-Based Drug Design, Scaffold Hybridization)
Rational drug design strategies are heavily employed to guide the modification of the pyrazine carboxamide scaffold, accelerating the discovery of potent and selective inhibitors. nih.gov
Structure-Based Drug Design (SBDD): This is a primary approach where the three-dimensional structure of the target protein, often determined by X-ray crystallography, is used to design molecules that fit precisely into the binding site. The development of the selective HPK1 inhibitor AZ3246 was heavily reliant on SBDD to optimize the pyrazine carboxamide core for high selectivity. nih.govfigshare.com Similarly, SBDD was used to develop novel AXL inhibitors featuring a fused-pyrazolone carboxamide scaffold. nih.gov
Fragment-Based Drug Design (FBDD) and Scaffold Hybridization: FBDD starts with identifying small molecular fragments that bind weakly to the target, which are then grown or combined to create more potent leads. numberanalytics.com A related strategy, fragment recombination or scaffold hybridization, was used to design novel Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.net In this work, three fragments—a pyrazine from the fungicide pyraziflumid, a diphenyl-ether from flubeneteram, and an amide linker—were identified and recombined. This led to the creation of a novel pyrazine-carboxamide-diphenyl-ether scaffold, which served as a new starting point for SDHI discovery. researchgate.net
Intellectual Property Landscape and Patent Analysis in Pyrazine Carboxamide Research
The therapeutic potential of pyrazine carboxamides has led to significant patenting activity, reflecting the scaffold's importance in the pharmaceutical industry.
Numerous patents protect novel pyrazine carboxamide compounds, their synthesis, and their application as therapeutic agents. These documents provide valuable insight into the chemical space being explored and the diseases being targeted.
For example, patent EP2805940B1 discloses pyrazine carboxamide compounds that have an excellent inhibitory activity on EGFR T790M, a mutation associated with resistance to cancer therapies. The patent details the synthesis of these compounds and claims their use in pharmaceutical compositions for treating EGFR T790M mutation-positive cancer. google.com Another patent, US7629346B2, describes pyrazine carboxamide derivatives as CB1 receptor antagonists, indicating their potential for treating conditions like obesity. google.com
The synthesis routes described in these patents often involve multi-step sequences. A common approach for creating N-substituted 3-aminopyrazine-2-carboxamides involves starting with 3-aminopyrazine-2-carboxylic acid, which is activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) before being reacted with a desired amine. nih.govimist.ma
| Patent Number | Claimed Target/Use | Representative Compound Class | Reference |
| EP2805940B1 | EGFR T790M mutation kinase inhibitors for cancer treatment. | 5-[3-(acryloylamino)phenoxy]-6-ethyl-3-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrazine-2-carboxamide | google.com |
| US7629346B2 | CB1 receptor antagonists. | 5-Cyclopropylmethoxy-6-(4-fluoro-phenyl)-pyrazine-2-carboxylic acid derivatives | google.com |
Many pyrazine carboxamide derivatives have progressed into the preclinical stage of the drug discovery pipeline. This stage involves evaluating the compound's efficacy in animal models of disease and assessing its pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties.
The development of pyrazine carboxamide HPK1 inhibitors serves as a prime example. nih.gov The optimized lead compound AZ3246 not only showed high potency and selectivity in biochemical and cell-based assays but also demonstrated significant antitumor activity in the EMT6 syngeneic mouse model. nih.govfigshare.com Furthermore, it exhibited pharmacokinetic properties consistent with oral dosing, a critical feature for clinical development. nih.govfigshare.com Similarly, a novel 3-amino-pyrazine-2-carboxamide derivative identified as a pan-FGFR inhibitor exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities, marking it as a promising candidate for further preclinical development. nih.gov These studies, which bridge the gap between initial discovery and potential human clinical trials, underscore the significant role of the pyrazine carboxamide scaffold in the modern drug discovery pipeline. patsnap.com
Future Research Directions and Unexplored Avenues for 3 Aminomethyl Pyrazine 2 Carboxamide
Novel Synthetic Methodologies
While established methods for synthesizing pyrazine (B50134) carboxamide derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. Current methods often involve multi-step processes, such as the aminodehalogenation of a chloropyrazine precursor, sometimes facilitated by microwave irradiation to improve yields and reduce reaction times. mdpi.comphcog.com Other approaches include the aminolysis of methyl esters or the use of coupling agents like 1,1′-carbonyldiimidazole (CDI). nih.gov
Future explorations in synthetic methodology could include:
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes could offer superior control over reaction parameters, improve safety, and facilitate large-scale production.
Catalytic Innovations: The development of novel catalysts could enable more direct and selective synthetic routes. For instance, advanced palladium catalysts could be employed for more complex cross-coupling reactions, such as the Suzuki reaction, which has been used to create derivatives of the core structure. mdpi.com
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to greener processes with high stereoselectivity and fewer byproducts, reducing the need for extensive purification.
One-Pot Reactions: Designing multi-component, one-pot reactions would significantly enhance efficiency by reducing the number of intermediate isolation and purification steps, thereby saving time, solvents, and resources.
| Synthetic Approach | Current Status | Potential Future Advancement |
| Microwave-Assisted Synthesis | Used for aminolysis and amino dehalogenation. phcog.comnih.gov | Optimization for higher throughput and energy efficiency. |
| Cross-Coupling Reactions | Suzuki reaction demonstrated for derivative synthesis. mdpi.com | Exploration of other coupling reactions (e.g., Buchwald-Hartwig) for novel C-N bond formations. |
| Flow Chemistry | Not widely reported for this specific compound class. | Development of continuous manufacturing processes for scalability and safety. |
| Biocatalysis | Largely unexplored for this scaffold. | Identification and engineering of enzymes for key synthetic steps. |
Discovery of New Biological Targets
The 3-aminopyrazine-2-carboxamide (B1665363) scaffold has been investigated for a range of biological activities, primarily as an antimicrobial agent against bacteria, fungi, and mycobacteria. nih.govmdpi.com Research has identified potential targets for derivatives, including mycobacterial enoyl-ACP reductase (InhA) and methionine aminopeptidase (B13392206) 1 (MtMetAP1). mdpi.comnih.gov However, recent and significant findings have expanded the therapeutic landscape, identifying derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy. researchgate.netnih.gov Another study highlighted activity against extensively drug-resistant Salmonella Typhi and as an inhibitor of Alkaline Phosphatase. mdpi.com
This diversification points toward a vast, unexplored potential. Future research should systematically explore new biological targets:
Kinase Profiling: Beyond FGFR, the scaffold should be screened against a broad panel of kinases, as many cancers are driven by aberrant kinase activity. Its structural features may allow it to serve as a "hinge-binding" motif common to many kinase inhibitors.
Epigenetic Targets: The role of pyrazine derivatives as modulators of epigenetic enzymes (e.g., histone deacetylases or methyltransferases) remains an open question and a promising avenue for oncology and inflammatory diseases.
Ion Channel Modulation: The ability of the compound to interact with various ion channels could be investigated for applications in neuroscience, cardiology, and metabolic disorders.
GPCR Ligands: Screening against G-protein coupled receptors, one of the largest families of drug targets, could uncover unexpected activities in a wide range of physiological processes.
| Target Class | Known Activity (Derivatives) | Unexplored Potential |
| Antimicrobial Enzymes | InhA, MtMetAP1. mdpi.comnih.gov | Other essential bacterial/fungal enzymes; viral proteases. |
| Kinases | Fibroblast Growth Factor Receptors (FGFRs). researchgate.netnih.gov | Broad kinase panels (e.g., VEGFR, EGFR, CDKs). |
| Other Enzymes | Alkaline Phosphatase. mdpi.com | Proteases, phosphatases, epigenetic modifiers. |
| Ion Channels/Receptors | Largely unexplored. | Screening against voltage-gated ion channels, GPCRs. |
Advanced Computational Modeling Techniques
Computational chemistry is already an integral part of research on this scaffold, with molecular docking being widely used to predict binding modes and rationalize structure-activity relationships (SAR). mdpi.comnih.gov Some studies have also employed energy minimization and molecular dynamics to predict three-dimensional structures. mdpi.com However, to accelerate drug discovery, more advanced computational techniques can be integrated.
Future directions in computational modeling include:
Molecular Dynamics (MD) Simulations: Large-scale MD simulations can provide deep insights into the dynamic behavior of the compound when bound to its target, revealing conformational changes and water networks that are crucial for binding but are often missed by static docking.
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide highly accurate predictions of binding affinity, offering a more reliable guide for optimizing lead compounds than simpler docking scores.
Quantum Mechanics (QM): Density Functional Theory (DFT) can be used to accurately model the electronic structure of the molecule, helping to understand its reactivity and refine parameters for classical simulations. bendola.com This is particularly useful for studying reaction mechanisms and the precise nature of ligand-receptor interactions.
AI and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms can rapidly screen virtual libraries of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.
Integration with Systems Biology Approaches
The traditional "one molecule, one target" approach is often insufficient to understand the full biological impact of a compound. Systems biology offers a holistic view by studying the complex interactions within biological systems. For 3-(Aminomethyl)pyrazine-2-carboxamide, this represents a significant and largely unexplored frontier.
Future research should aim to integrate systems-level analyses:
Omics Technologies: Upon identifying a potent derivative and its primary target, techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can be employed. These methods would reveal how the compound alters global gene expression, protein levels, and metabolic pathways within a cell or organism. This can help in elucidating the full mechanism of action, identifying off-target effects, and discovering biomarkers of response.
Network Pharmacology: This approach involves constructing and analyzing biological networks to understand how the compound perturbs cellular pathways. It can help predict new therapeutic uses for the compound and identify potential synergistic combinations with other drugs.
In Vivo Enzymology: Combining synthetic and systems biology tools could allow for the measurement of key enzymatic parameters directly within a living cell. nih.gov This would provide a more physiologically relevant understanding of how the compound affects its target in a complex cellular environment, bridging the gap between in vitro assays and in vivo efficacy.
By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of the this compound scaffold, paving the way for the development of next-generation therapeutics.
Q & A
Basic: What synthetic routes are available for 3-(aminomethyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of pyrazine derivatives often involves functional group transformations. For example, 3-hydroxypyrazine-2-carboxamide can undergo nitration using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups, with precise temperature control (e.g., 0°C to room temperature) critical to avoid decomposition . Alternatively, phosphorous oxychloride (POCl₃) can replace hydroxyl groups with chlorine, followed by methoxylation or hydrolysis to modify substituents . Key parameters affecting yield include reagent stoichiometry, solvent choice (e.g., dimethylformamide for bromination ), and purification methods (e.g., recrystallization vs. chromatography).
Advanced: How do hydrogen bonding networks in 3-aminopyrazine-2-carboxamide derivatives influence crystallographic stability and solubility?
Answer:
X-ray crystallography of 3-aminopyrazine-2-carboxamide reveals extensive intra- and intermolecular hydrogen bonds between the amino group (N–H), carboxamide (C=O), and pyrazine ring nitrogen. These interactions reduce molecular displacement parameters (thermal motion) and stabilize the crystal lattice, as observed in Acta Crystallographica studies . However, excessive hydrogen bonding may reduce solubility in polar solvents, necessitating substituent modifications (e.g., alkylation of the amino group) to balance stability and bioavailability .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Elemental Analysis: Validates empirical formulas (e.g., C₅H₅N₃O₂ for 3-aminopyrazine-2-carboxamide) .
- Spectroscopy:
- HPLC/MS: Assesses purity and detects by-products (e.g., brominated impurities in NBS-mediated reactions ).
Advanced: How can researchers resolve contradictions in biological activity data for pyrazine-2-carboxamide derivatives?
Answer:
Discrepancies in antimicrobial vs. kinase inhibition profiles (e.g., GSK-3β inhibition vs. antitubercular activity ) often arise from assay conditions or substituent effects. For example:
- Selectivity Index (SI): Compounds with SI >10 in cytotoxicity assays (CC₅₀/MIC) are prioritized for in vivo studies .
- Substituent Optimization: Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase binding, while bulky groups improve antimicrobial penetration . Cross-validation using orthogonal assays (e.g., enzyme kinetics vs. cell viability) is critical .
Basic: What safety considerations apply when handling this compound derivatives?
Answer:
- Hazard Classification: Derivatives may cause eye damage (Hazard Class 1B) due to reactive intermediates like brominated compounds .
- Storage: Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aminomethyl group .
- Waste Disposal: Neutralize acidic by-products (e.g., H₂SO₄ from nitration) before disposal .
Advanced: How do coordination chemistry studies inform the design of pyrazine-2-carboxamide metal complexes?
Answer:
The ligand (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA) forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) via the pyrazine nitrogen and hydrazonic oxygen. These complexes exhibit enhanced magnetic and catalytic properties compared to free ligands, as shown by TGA and molar conductivity studies . Applications include catalysis (e.g., oxidation reactions) and antimicrobial agents, where metal coordination amplifies bioactivity .
Basic: What role does the Hofmann rearrangement play in modifying pyrazine-2-carboxamide scaffolds?
Answer:
The Hofmann rearrangement converts carboxamides to amines using sodium hypochlorite (NaOCl). For example, 3-methoxy-2-carboxamideopyrazine undergoes rearrangement to yield 3-methoxy-2-aminopyrazine, a precursor for sulfonamide drugs . Key factors include pH control (alkaline conditions) and temperature (~0–5°C) to prevent over-oxidation .
Advanced: How can computational modeling predict the β-secretase inhibitory activity of 5-(difluoromethyl)pyrazine-2-carboxamide derivatives?
Answer:
Docking studies (e.g., using AutoDock Vina) reveal that 5-(difluoromethyl)pyrazine-2-carboxamide derivatives bind β-secretase’s catalytic aspartate residues (Asp32/Asp228) via hydrogen bonds and hydrophobic interactions. The difluoromethyl group enhances binding affinity (ΔG ~ -9.5 kcal/mol) by reducing metabolic degradation . MD simulations further validate stability over 100 ns trajectories .
Basic: What strategies improve the scalability of pyrazine-2-carboxamide synthesis for preclinical studies?
Answer:
- Flow Chemistry: Continuous nitration reduces reaction time and improves safety .
- Catalyst Optimization: Lewis acids (e.g., FeCl₃) enhance regioselectivity in electrophilic substitutions .
- Green Solvents: Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact .
Advanced: How do structural modifications at the pyrazine ring’s 3-position impact pharmacological activity?
Answer:
- Aminomethyl Group: Enhances blood-brain barrier penetration for CNS targets (e.g., β-secretase inhibitors) .
- Nitro/Halogen Substituents: Improve antimicrobial potency but may increase cytotoxicity (e.g., SI <5 for some brominated analogs ).
- Bulkier Groups (e.g., cyclopenta[b]pyrazine): Reduce metabolic clearance but may hinder solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
